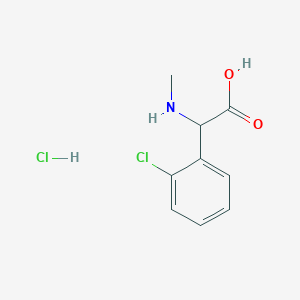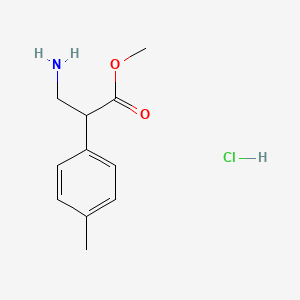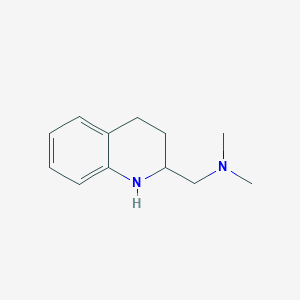![molecular formula C12H17ClN2O2 B1421948 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride CAS No. 1197232-18-0](/img/structure/B1421948.png)
4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride
Descripción general
Descripción
4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride, also known as MPCC, is a white-colored powder used in scientific experiments. It belongs to the class of organic compounds known as benzenesulfonamides and piperazine carboxylic acids , which are heterocyclic compounds containing a piperazine ring substituted by one or more carboxylic acid groups .
Molecular Structure Analysis
The molecular formula of this compound is C12H17ClN2O2. The related compound, 4-[(4-Methylpiperazin-1-yl)carbonyl]benzonitrile, has a molecular weight of 229.28 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis and Electrochemical Studies
4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride has been used in the synthesis of new phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands. These complexes exhibit distinct electrochemical behaviors with quasireversible redox peaks and antiferromagnetic interaction between the copper atoms, influenced by substitutional steric and electronic effects (Amudha, Thirumavalavan & Kandaswamy, 1999).
Catechol Oxidase Models
The compound has been used in the synthesis of less symmetrical dicopper(II) complexes to model the active site of type 3 copper proteins. These studies provide insights into the influence of a thioether group close to the metal site on catecholase activity and speciation in solution (Merkel et al., 2005).
Pharmacological and Biological Activities
Human Leukocyte Elastase Inhibition
A convergent synthesis of a potent human leukocyte elastase inhibitor involved key intermediates derived from this compound. This highlights its role in the synthesis of bioactive molecules with potential therapeutic applications (Cvetovich et al., 1996).
Antibacterial and Antimicrobial Studies
The compound has been incorporated into the synthesis of new unsymmetrical binucleating ligands and their complexes, which show significant growth inhibitory activity against pathogenic bacteria and fungi. These findings suggest potential applications in the development of new antimicrobial agents (Shanmuga Bharathi et al., 2009).
Metabolic Studies
- Metabolism of Anticancer Compounds: Studies on the metabolism of a newly synthesized compound with anticancer activity revealed that this compound is extensively metabolized, with several metabolites identified. This highlights its importance in pharmacokinetic studies of novel therapeutic agents (Jiang et al., 2007).
Mecanismo De Acción
Target of Action
Related compounds have been found to interact withCarbonic Anhydrase 2 and Cathepsin L2 . These enzymes play crucial roles in various physiological processes, including pH regulation and protein degradation, respectively.
Mode of Action
This interaction could potentially alter the normal functioning of the target enzymes, thereby affecting the physiological processes they are involved in .
Biochemical Pathways
Given its potential targets, it could influence pathways related to ph regulation and protein degradation .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Based on its potential targets, it could potentially alter ph regulation and protein degradation processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its activity .
Propiedades
IUPAC Name |
(4-hydroxyphenyl)-(4-methylpiperazin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-13-6-8-14(9-7-13)12(16)10-2-4-11(15)5-3-10;/h2-5,15H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTWBLJYWXWBBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B1421866.png)



![2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide hydrochloride](/img/structure/B1421873.png)



![2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide](/img/structure/B1421880.png)

![2-chloro-N-[(5-cyano-2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B1421883.png)
![2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride](/img/structure/B1421884.png)
![1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B1421885.png)
